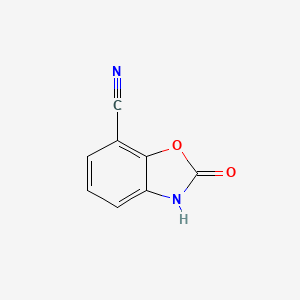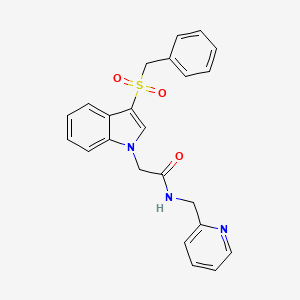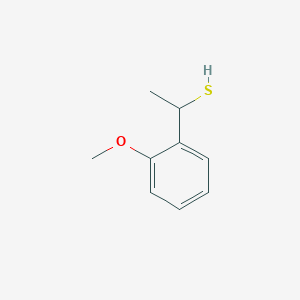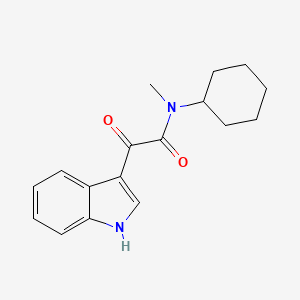![molecular formula C20H27N3O2 B2566884 N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide CAS No. 1280945-45-0](/img/structure/B2566884.png)
N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide, commonly known as CP-122,721, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-122,721 is a selective antagonist of the neuropeptide Y receptor, which is involved in the regulation of appetite, energy homeostasis, and stress response. In
Wirkmechanismus
CP-122,721 acts as a selective antagonist of the neuropeptide Y receptor, specifically the Y1 receptor subtype. Neuropeptide Y is a peptide neurotransmitter that is involved in the regulation of various physiological processes, including appetite, energy homeostasis, and stress response. By blocking the Y1 receptor, CP-122,721 inhibits the effects of neuropeptide Y, leading to decreased food intake and body weight, reduced anxiety-like behavior, and attenuated drug-seeking behavior.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have various biochemical and physiological effects in animal studies. In addition to its effects on food intake, body weight, anxiety, and addiction, CP-122,721 has also been shown to modulate the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. CP-122,721 has been shown to decrease corticosterone levels, suggesting that it may have potential as a treatment for stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-122,721 in lab experiments is its selectivity for the Y1 receptor subtype, which allows for more specific targeting of neuropeptide Y signaling. However, one limitation is that CP-122,721 has only been studied in animal models, and its effects in humans are not yet known. Additionally, the synthesis method for CP-122,721 is complex and may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on CP-122,721. One area of interest is its potential as a treatment for obesity, anxiety disorders, and substance use disorders in humans. Another area of interest is its effects on the hypothalamic-pituitary-adrenal axis and its potential as a treatment for stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of CP-122,721 and its effects on other physiological processes. Overall, CP-122,721 has the potential to be a valuable tool for understanding neuropeptide Y signaling and developing new treatments for various disorders.
Synthesemethoden
CP-122,721 can be synthesized through a multistep process involving the reaction of 4-hydroxyphenylpyrrolidine with 1-cyanocycloheptanone, followed by acylation with chloroacetyl chloride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
CP-122,721 has been studied for its potential therapeutic applications in various areas, including obesity, anxiety, and addiction. In animal studies, CP-122,721 has been shown to decrease food intake and body weight, reduce anxiety-like behavior, and attenuate drug-seeking behavior. These findings suggest that CP-122,721 may have potential as a treatment for obesity, anxiety disorders, and substance use disorders.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c21-15-20(11-3-1-2-4-12-20)22-19(25)14-23-13-5-6-18(23)16-7-9-17(24)10-8-16/h7-10,18,24H,1-6,11-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTSKNXVTKYYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCC2C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2566801.png)


![2-{[(2-Chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B2566805.png)
![6-(4-fluorophenyl)-N-isobutyl-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566806.png)
![3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2566807.png)







![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2566823.png)